molecular formula C15H18N4 B14809022 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N,6-dimethylpyrimidin-4-amine

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N,6-dimethylpyrimidin-4-amine

Cat. No.: B14809022
M. Wt: 254.33 g/mol
InChI Key: LBMGWDVAOBZBKF-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N,6-dimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N,6-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with nitriles in the presence of a Lewis acid such as trifluoromethanesulfonic anhydride (Tf2O) to form the dihydroisoquinoline core . The pyrimidine ring can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to isoquinoline derivatives.

    Reduction: Formation of tetrahydroisoquinoline analogs.

    Substitution: Introduction of different functional groups on the pyrimidine or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted isoquinoline and pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N,6-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C15H18N4/c1-11-9-14(16-2)18-15(17-11)19-8-7-12-5-3-4-6-13(12)10-19/h3-6,9H,7-8,10H2,1-2H3,(H,16,17,18)

InChI Key

LBMGWDVAOBZBKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)NC

Origin of Product

United States

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